4-cyclopentyl-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
4-cyclopentyl-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopentyl-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with isopropyl hydrazine to form an intermediate hydrazone. This intermediate then undergoes cyclization with a suitable reagent, such as an acylating agent, to form the triazolone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-cyclopentyl-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazolone ring to other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the triazolone ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the triazolone ring.
Scientific Research Applications
4-cyclopentyl-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The exact mechanism of action of 4-cyclopentyl-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazolone ring can form hydrogen bonds and other interactions with biological molecules, influencing their function and leading to therapeutic effects.
Comparison with Similar Compounds
4-cyclopentyl-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one can be compared with other triazole derivatives:
4-cyclopentyl-3-(methyl)-4,5-dihydro-1H-1,2,4-triazol-5-one: Similar structure but with a methyl group instead of an isopropyl group.
4-cyclopentyl-3-(ethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one: Contains an ethyl group instead of an isopropyl group.
4-cyclopentyl-3-(butyl)-4,5-dihydro-1H-1,2,4-triazol-5-one: Features a butyl group in place of the isopropyl group.
Properties
IUPAC Name |
4-cyclopentyl-3-propan-2-yl-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-7(2)9-11-12-10(14)13(9)8-5-3-4-6-8/h7-8H,3-6H2,1-2H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHXWPSNASQFMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=O)N1C2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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